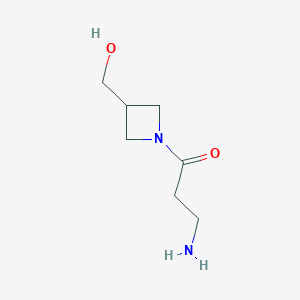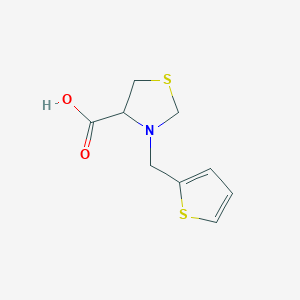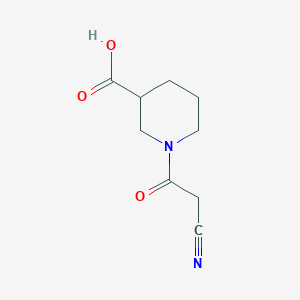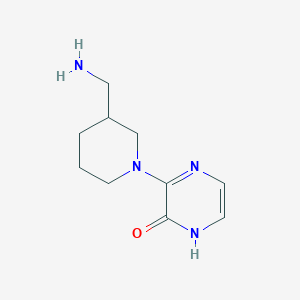
1-(2-Aminoethyl)-3-(trifluoromethyl)azetidin-3-ol
Descripción general
Descripción
“1-(2-Aminoethyl)-3-(trifluoromethyl)azetidin-3-ol” is a chemical compound with the molecular formula C6H11F3N2O. It’s used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of “this compound” is 184.16 g/mol. For a more detailed molecular structure analysis, you may want to refer to a database like PubChem .
Physical and Chemical Properties Analysis
For a comprehensive analysis of the physical and chemical properties of “this compound”, you may want to refer to a reliable source or database like PubChem .
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Molecules
Azetidine derivatives serve as key intermediates in the synthesis of a variety of compounds with potential biological activities. For example, azetidin-2-ones have been used as building blocks for preparing trifluoromethyl-containing aminopropanes, 1,3-oxazinan-2-ones, aziridines, and 1,4-dioxan-2-ones through various synthetic routes. These transformations highlight the versatility of azetidine derivatives in constructing complex molecular architectures with potential applications in medicinal chemistry and drug design (Dao Thi et al., 2018).
Antibacterial and Antitubercular Activities
Azetidine derivatives have been evaluated for their antibacterial and antitubercular activities. Novel azetidin-2-one analogues incorporating 1, 2, 4-triazole moieties were synthesized and demonstrated significant activity against Mycobacterium tuberculosis, showcasing the potential of azetidine derivatives in the development of new antitubercular agents (Thomas et al., 2014).
Synthesis of Fluorinated Amino Acids and Dipeptides
Azetidine derivatives have been employed in the synthesis of fluorinated amino acids, dipeptides, and fluoro-taxoids, highlighting their importance in the development of novel compounds with enhanced biological properties. These fluorinated derivatives are valuable in pharmaceutical chemistry due to the unique properties imparted by the fluorine atoms (Kuznetsova et al., 2004).
Enzymatic Synthesis of Cyclic Polyamines
The enzymatic synthesis of cyclic polyamines from azetidine derivatives demonstrates an innovative approach to accessing multifunctional polycationic compounds, which have applications in drug and gene delivery. This method showcases the potential of biocatalysis in the efficient synthesis of complex polyamine structures from simple azetidine precursors (Cassimjee et al., 2012).
Propiedades
IUPAC Name |
1-(2-aminoethyl)-3-(trifluoromethyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2O/c7-6(8,9)5(12)3-11(4-5)2-1-10/h12H,1-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLGEOFWNFGIQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCN)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1474903.png)









![1-{[(2-Methylfuran-3-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1474921.png)
![(1S,2S)-2-[(2-methylfuran-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474922.png)


